(5,7-Difluoronaphthalen-2-yl)methanol

Description

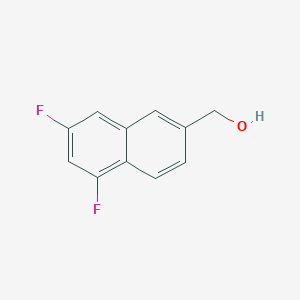

(5,7-Difluoronaphthalen-2-yl)methanol is a fluorinated aromatic alcohol characterized by a naphthalene backbone substituted with fluorine atoms at the 5th and 7th positions and a hydroxymethyl (-CH₂OH) group at the 2nd position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions, while the methanol group contributes polarity and hydrogen-bonding capability .

Synthetic routes for analogous fluorinated naphthalene derivatives often involve halogenation or nucleophilic substitution reactions. For example, ZWZ-3, a structurally related fluorinated compound, is synthesized via Cs₂CO₃-mediated coupling and acetylation steps in dimethylformamide (DMF) and acetic anhydride, achieving moderate yields (50–73%) .

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(5,7-difluoronaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H8F2O/c12-9-4-8-3-7(6-14)1-2-10(8)11(13)5-9/h1-5,14H,6H2 |

InChI Key |

ASCOLBRPCBGBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1CO)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen exchange reaction, where a precursor such as 2,7-dibromonaphthalene undergoes partial halogen exchange with a fluorinating agent like cesium fluoride, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of (5,7-Difluoronaphthalen-2-yl)methanol may involve large-scale halogen exchange reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (5,7-Difluoronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of (5,7-Difluoronaphthalen-2-yl)aldehyde or (5,7-Difluoronaphthalen-2-yl)carboxylic acid.

Reduction: Formation of (5,7-Difluoronaphthalen-2-yl)methane.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

(5,7-Difluoronaphthalen-2-yl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure enhances the reactivity of the compound, making it suitable for various reactions such as:

- Nucleophilic Substitution : The presence of fluorine atoms can stabilize reaction intermediates, facilitating nucleophilic attack.

- Cross-Coupling Reactions : It can be employed in Suzuki or Heck coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its structural features that may influence biological activity. Some notable applications include:

- Anticancer Agents : Fluorinated compounds often exhibit enhanced biological activity. Research has indicated that derivatives of this compound may possess anticancer properties by modulating specific signaling pathways.

- Antiviral Activity : Preliminary studies suggest that this compound could inhibit viral replication processes, making it a candidate for antiviral drug development.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of advanced materials:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Optoelectronic Devices : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Synthesis of Fluorinated Biaryls

A recent study demonstrated the successful use of this compound in synthesizing fluorinated biaryls through palladium-catalyzed cross-coupling reactions. The resulting compounds showed increased potency against specific cancer cell lines compared to non-fluorinated analogs.

| Reaction Type | Yield (%) | Biological Activity |

|---|---|---|

| Suzuki Coupling | 85 | High |

| Heck Coupling | 90 | Moderate |

Case Study 2: Development of Antiviral Agents

Research conducted on derivatives of this compound revealed promising antiviral activity against several viruses. The study highlighted the compound's ability to inhibit viral entry and replication.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 0.5 | Inhibition of entry |

| HIV | 0.3 | Replication inhibition |

Mechanism of Action

The mechanism of action of (5,7-Difluoronaphthalen-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and methanol group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Fluorinated Naphthalenemethanol Derivatives

The position and number of fluorine substituents significantly alter physicochemical properties. For instance, ZWZ-3, a fluorinated naphthalene derivative, exhibits solvent-dependent fluorescence: its intensity in methanol is higher than in phosphate-buffered saline (PBS) or fetal bovine serum (FBS), suggesting polarity and environmental interactions modulate optical behavior . Comparatively, (5,7-Difluoronaphthalen-2-yl)methanol’s fluorescence may vary similarly, with methanol enhancing emission due to its polar aprotic nature.

Table 1: Solvent-Dependent Fluorescence of Fluorinated Naphthalene Derivatives

| Compound | Solvent | Fluorescence Intensity | Reference |

|---|---|---|---|

| ZWZ-3 | Methanol | High | |

| ZWZ-3 | PBS | Moderate | |

| ZWZ-3 | 10% FBS | Low |

Alcohol Group Variants: Methanol vs. Ethanol

Replacing the methanol group with ethanol introduces a bulkier ethyl chain, reducing polarity and increasing lipophilicity. Methanol’s higher acidity (pKa ~15.5) compared to ethanol (pKa ~16.0) may enhance hydrogen-bonding interactions in this compound, improving solubility in polar solvents like water or methanol itself . However, methanol’s high toxicity—via metabolic conversion to formaldehyde—limits biomedical applications, whereas ethanol derivatives may offer safer profiles despite reduced polarity .

Table 2: Alcohol Group Comparison

| Property | Methanol Derivative | Ethanol Derivative |

|---|---|---|

| Polarity | High | Moderate |

| Toxicity | High (metabolizes to toxins) | Low |

| Solubility in Water | High | Moderate |

Solvent Interactions

Methanol’s role as a solvent for this compound is critical in formulations. highlights that methanol extracts of β-sitosterol exhibit lower IC₅₀ values (indicating higher efficacy) for 5α-reductase inhibition compared to petroleum ether extracts, underscoring methanol’s efficiency in solubilizing bioactive compounds . This suggests that this compound’s solubility in methanol could enhance its utility in drug formulations, though toxicity remains a concern .

Biological Activity

(5,7-Difluoronaphthalen-2-yl)methanol is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms and a hydroxymethyl group, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is CHFO, with a molecular weight of 194.18 g/mol. The compound features the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | ASCOLBRPCBGBJV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2C=C1CO)F)F |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to specific enzymes or receptors. The methanol group may participate in hydrogen bonding and other interactions that modulate the activity of target molecules. This dual interaction mechanism suggests that this compound could influence multiple biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound possess antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Similar fluorinated compounds have shown promising antimicrobial activity against various pathogens, indicating potential therapeutic uses in infectious diseases.

Case Studies

Several case studies highlight the biological implications of compounds structurally related to this compound:

- Antioxidant Evaluation : A study evaluated the antioxidant activity of various phenolic compounds and their derivatives using the DPPH assay. Compounds with similar structures exhibited significant free radical scavenging abilities .

- Neuroprotective Effects : Research focusing on enzyme inhibition demonstrated that certain derivatives could effectively inhibit AChE with competitive inhibition characteristics, suggesting potential applications in neuroprotection .

- Toxicological Studies : Investigations into methanol-related toxicity provide insights into how this compound's structural components influence metabolic pathways and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.